CA/Mao-B-IN-1

Beschreibung

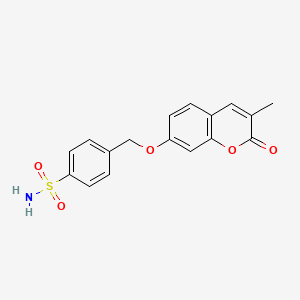

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H15NO5S |

|---|---|

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

4-[(3-methyl-2-oxochromen-7-yl)oxymethyl]benzenesulfonamide |

InChI |

InChI=1S/C17H15NO5S/c1-11-8-13-4-5-14(9-16(13)23-17(11)19)22-10-12-2-6-15(7-3-12)24(18,20)21/h2-9H,10H2,1H3,(H2,18,20,21) |

InChI-Schlüssel |

KDMKQNJDFWYSKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C(C=C2)OCC3=CC=C(C=C3)S(=O)(=O)N)OC1=O |

Herkunft des Produkts |

United States |

In Vitro Enzymatic and Cellular Characterization of Ca/mao B in 1

Recombinant Human MAO-B Inhibition Assays

The potency of CA/Mao-B-IN-1 as an MAO-B inhibitor is quantified by its half-maximal inhibitory concentration (IC50). Research has shown that this compound, also identified as compound 78, exhibits a potent IC50 value of 7.0 nM against human MAO-B. medchemexpress.com This low nanomolar concentration indicates a high degree of potency in inhibiting the enzyme's activity. To provide context, a range of other dual CA and MAO-B inhibitors have demonstrated IC50 values for MAO-B in the range of 6.7 to 32.6 nM. nih.gov

For comparison, other classes of MAO-B inhibitors have shown varied potencies. For instance, certain isopropyl chalcones have IC50 values as low as 0.032 µM, while some halogenated acylhydrazone derivatives exhibit IC50 values around 0.097 to 0.10 µM. researchgate.netacs.org Prenylated chalcone (B49325) derivatives and dimethoxy-halogenated chalcones have also been identified as MAO-B inhibitors, with IC50 values of 8.19 µM and 0.067 µM, respectively. nih.govnih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| This compound (Compound 78) | 7.0 | medchemexpress.com |

| Other Dual CA/MAO-B Inhibitors | 6.7 - 32.6 | nih.gov |

| Isopropyl Chalcone (CA4) | 32 | researchgate.net |

| Halogenated Acylhydrazone (ACH10) | 97 | acs.org |

| Prenylated Chalcone Derivative | 8190 | nih.gov |

| Dimethoxy-halogenated Chalcone | 67 | nih.gov |

Kinetic studies are crucial for understanding the mechanism by which an inhibitor interacts with its target enzyme. For MAO-B inhibitors, the mode of inhibition can be competitive, non-competitive, or uncompetitive. mdpi.com In competitive inhibition, the inhibitor binds to the same active site as the substrate. Non-competitive inhibitors bind to a different site on the enzyme, affecting its catalytic activity without blocking substrate binding. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex.

Studies on compounds structurally related to this compound, such as other coumarin (B35378) and chromone-based inhibitors, have often revealed a competitive mode of inhibition. researchgate.netacs.org For instance, certain thio/semicarbazide-based benzyloxy derivatives and pyridazinobenzylpiperidine derivatives have been identified as competitive MAO-B inhibitors. researchgate.net Similarly, some halogenated acylhydrazones act as competitive inhibitors of MAO-B. acs.org The determination of the specific kinetic mechanism for this compound would require dedicated kinetic assays, such as Lineweaver-Burk plots, which analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations. mdpi.comnih.gov

The inhibition constant (Ki) provides a more precise measure of an inhibitor's potency than the IC50 value, as it represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a stronger binding affinity between the inhibitor and the enzyme.

For several competitive MAO-B inhibitors, Ki values have been determined to be in the low micromolar to nanomolar range. For example, certain pyridazinobenzylpiperidine derivatives have Ki values for MAO-B of 0.155 ± 0.050 µM. researchgate.net Some thio/semicarbazide-based benzyloxy derivatives show Ki values of 0.072 ± 0.0079 µM and 0.074 ± 0.0020 µM. researchgate.net Halogenated acylhydrazone derivatives have been reported with Ki values of 0.097 ± 0.0021 µM and 0.10 ± 0.038 µM for MAO-B. acs.org While a specific Ki value for this compound is not explicitly stated in the provided context, its low nanomolar IC50 suggests that its Ki would also be in a potent range.

| Compound Class | Ki (µM) | Reference |

|---|---|---|

| Pyridazinobenzylpiperidine Derivatives (S5) | 0.155 ± 0.050 | researchgate.net |

| Thio/semicarbazide-based Benzyloxy Derivatives (BT1) | 0.074 ± 0.0020 | researchgate.net |

| Thio/semicarbazide-based Benzyloxy Derivatives (BT5) | 0.072 ± 0.0079 | researchgate.net |

| Halogenated Acylhydrazone Derivatives (ACH10) | 0.097 ± 0.0021 | acs.org |

Selectivity Profiling Against MAO-A and Other Related Enzymes

Selectivity is a critical attribute for MAO-B inhibitors to avoid the "cheese effect," a hypertensive crisis that can occur from the inhibition of MAO-A. frontiersin.org MAO-A is responsible for metabolizing dietary amines like tyramine. wikipedia.org Therefore, an ideal MAO-B inhibitor should exhibit high selectivity for MAO-B over MAO-A.

Many developed MAO-B inhibitors, including various chalcone and coumarin derivatives, have demonstrated excellent selectivity. researchgate.netfrontiersin.org For instance, some isopropyl chalcones show a high selectivity index (SI) for MAO-B. researchgate.net The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B. While the specific selectivity profile of this compound is not detailed, its design as a dual inhibitor with a focus on MAO-B suggests that selectivity is a key consideration. medchemexpress.comnih.gov

Reversibility/Irreversibility Assessment of MAO-B Inhibition by this compound

MAO inhibitors can be classified as either reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, permanently deactivating it until a new enzyme is synthesized. wikipedia.org Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the enzyme, allowing for the restoration of enzyme activity. wikipedia.org Reversible inhibitors are generally considered safer due to a lower risk of long-lasting side effects. frontiersin.org

This compound is part of a class of compounds that includes reversible MAO-B inhibitors of the coumarin and chromone (B188151) type. nih.gov The reversibility of MAO-B inhibition is often assessed through dialysis experiments, where the recovery of enzyme activity is measured after the removal of the inhibitor. researchgate.netacs.org Several related compounds, such as certain thio/semicarbazide-based benzyloxy derivatives and halogenated acylhydrazones, have been confirmed as reversible MAO-B inhibitors. researchgate.netacs.org

Investigations into Cellular Mechanisms of Action Beyond Direct Enzymatic Inhibition

The therapeutic effects of MAO-B inhibitors may extend beyond the direct inhibition of the enzyme. MAO-B is implicated in the production of reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage. mdpi.commdpi.com By inhibiting MAO-B, these compounds can reduce ROS production and protect against oxidative stress-induced neuronal toxicity and mitochondrial dysfunction. nih.govexplorationpub.com

Furthermore, MAO-B inhibitors can influence various cellular signaling pathways. For example, some MAO inhibitors have been shown to modulate the cAMP/PKA/CREB signaling pathway and reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. frontiersin.org There is also evidence suggesting that MAO-B activity can be influenced by intracellular calcium levels, and MAO-A inhibition can attenuate toxicity associated with increased calcium. nih.gov In the context of cancer, MAO-B inhibition has been shown to impede cell proliferation and induce apoptosis. mdpi.com The dual inhibition of CA and MAO-B by compounds like this compound has been shown to protect against amyloid-β-induced toxicity, revert ROS formation, and restore mitochondrial function in cellular models of Alzheimer's disease. nih.gov

Modulation of Neurotrophic Factor Expression (e.g., GDNF, BDNF)

Monoamine oxidase B (MAO-B) inhibitors have been shown to influence the expression of crucial neurotrophic factors that support neuronal survival and function. Specifically, inhibitors like selegiline (B1681611) and rasagiline (B1678815) can induce the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). nih.govresearchgate.netmdpi.com Studies in human glioblastoma cells (U118MG), which primarily express MAO-B, reveal that knocking down MAO-B significantly increases the mRNA levels of both BDNF and GDNF. nih.govresearchgate.net This suggests that MAO-B may act as a repressor for the expression of these pro-survival genes. nih.govresearchgate.net The induction of these neurotrophic factors is considered a key aspect of the neuroprotective effects of MAO-B inhibitors, independent of their enzymatic inhibition. mdpi.com

For instance, in U118MG cells, selegiline treatment synergistically enhances the expression of BDNF and GDNF when MAO-B is knocked down. nih.govresearchgate.net Conversely, the induction of these neurotrophic factors by rasagiline is inhibited by MAO-B knockdown, indicating different regulatory pathways for these two inhibitors. nih.govresearchgate.net This highlights the complex role of MAO-B in glial cells in regulating the genetic expression of neuroprotective factors. nih.gov

Table 1: Effect of MAO-B Modulation on Neurotrophic Factor Expression in U118MG Glioblastoma Cells This table is interactive. You can sort and filter the data.

| Compound/Condition | Target Gene | Observed Effect on mRNA Levels | Citation |

|---|---|---|---|

| MAO-B Knockdown | BDNF | Significantly Increased | nih.govresearchgate.net |

| MAO-B Knockdown | GDNF | Significantly Increased | nih.govresearchgate.net |

| Selegiline + MAO-B Knockdown | BDNF, GDNF | Synergistically Enhanced | nih.govresearchgate.net |

| Rasagiline + MAO-B Knockdown | BDNF, GDNF | Inhibited | nih.govresearchgate.net |

Regulation of Anti-Apoptotic Gene Expression (e.g., Bcl2)

The anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) is a critical regulator of cell survival, and its expression can be influenced by MAO-B activity and its inhibitors. frontiersin.org MAO-B inhibitors are known to protect neurons by inducing anti-apoptotic factors. mdpi.com In human glioblastoma U118MG cells, knocking down MAO-B leads to a significant increase in the mRNA levels of Bcl-2. nih.govresearchgate.net This finding suggests that MAO-B may normally function to repress the expression of this key pro-survival gene. nih.gov

Furthermore, treatment with the MAO-B inhibitor selegiline in these MAO-B knockdown cells results in a synergistic enhancement of Bcl-2 expression. nih.gov This indicates a cooperative effect between the absence of MAO-B and the action of selegiline in promoting anti-apoptotic gene expression. The regulation of Bcl-2 is a vital component of the neuroprotective mechanisms attributed to MAO-B inhibitors, helping to prevent programmed cell death in neuronal and glial cells. nih.govmdpi.com

Impact on Mitochondrial Function and Oxidative Stress Pathways

Monoamine oxidase B, located on the outer mitochondrial membrane, is a significant source of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which is a byproduct of its enzymatic activity. nih.govresearchgate.netcardiologyresearchjournal.comresearchgate.net Increased MAO-B activity is linked to heightened oxidative stress and mitochondrial dysfunction. nih.govplos.org This can lead to damage of mitochondrial components and impair cellular bioenergetics. nih.govresearchgate.net

Specifically, elevated MAO-B activity can trigger a drop in the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov This dysfunction can cause mitochondria to reverse their ATP synthase activity, hydrolyzing ATP instead of producing it. nih.gov The oxidative stress generated by MAO-B can also lead to lipid peroxidation and DNA oxidation, further contributing to cellular damage. researchgate.netcardiologyresearchjournal.com Inhibition of MAO-B has been shown to mitigate these effects, reducing oxidative damage and preserving mitochondrial function. nih.govresearchgate.net Studies have demonstrated that elevated astrocytic MAO-B can lead to increased mitochondrial oxidative stress in dopaminergic neurons. plos.org

Influence on Alpha-Synuclein (B15492655) Aggregation and Secretion

The aggregation of alpha-synuclein (α-syn) is a central pathological feature of Parkinson's disease. mdpi.com Research indicates that MAO-B plays a role in this process. Inhibition of MAO-B has been found to facilitate the secretion of detergent-insoluble α-syn from cells. mdpi.comnih.gov This action helps to reduce the intracellular accumulation of this aggregation-prone protein. nih.gov

Studies using SH-SY5Y neuroblastoma cells have shown that both pharmacological inhibition and siRNA-mediated knockdown of MAO-B promote the secretion of α-syn. nih.gov This secretion occurs through a non-classical pathway involving an ATP-binding cassette (ABC) transporter. nih.gov By enhancing the clearance of insoluble α-syn, MAO-B inhibition can delay the formation of α-syn aggregates and subsequent dopaminergic neuronal loss. nih.govnih.gov Furthermore, there is evidence that α-syn can directly bind to MAO-B and stimulate its enzymatic activity, which in turn can trigger processes leading to α-syn cleavage and aggregation. embopress.org

Effects on Glial-Neuronal Interactions and Astrocytic GABA Synthesis

MAO-B is predominantly expressed in astrocytes and plays a crucial role in glial-neuronal communication. scientificarchives.commdpi.com A key function of astrocytic MAO-B is its involvement in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). scientificarchives.comresearchgate.netnih.gov MAO-B catalyzes a step in the putrescine degradation pathway that leads to GABA production in glia. nih.gov This glial-synthesized GABA can be released and mediate tonic inhibition of neighboring neurons. nih.gov

Under pathological conditions, such as in neurodegenerative diseases, reactive astrocytes show upregulated MAO-B activity. mdpi.com This leads to enhanced GABA production and excessive tonic inhibition, which can disrupt normal neuronal excitability and synaptic function. researchgate.netscientificarchives.com Inhibition of MAO-B can, therefore, regulate this astrocytic GABA synthesis, mitigating the aberrant inhibitory signaling and helping to restore neural circuit homeostasis. researchgate.netscientificarchives.com This highlights the importance of MAO-B in modulating glial-neuronal interactions through the GABAergic system. scientificarchives.com

Other Potential Multi-Target Engagements (e.g., Glutamate (B1630785) Modulation)

Some MAO-B inhibitors exhibit multi-target engagement, extending their pharmacological effects beyond simple MAO-B inhibition. For example, the MAO-B inhibitor safinamide (B1662184) also modulates glutamate release by inhibiting voltage-gated sodium and N-type calcium channels. mdpi.comnih.govnih.gov This dual mechanism of action, combining dopaminergic enhancement with the reduction of glutamatergic overactivity, may offer additional therapeutic benefits. nih.govnih.gov

Excessive glutamate neurotransmission is implicated in the pathophysiology of several neurological disorders. mdpi.com By modulating glutamate release, these MAO-B inhibitors can help to reduce excitotoxicity and its detrimental effects on neurons. nih.govnih.gov This suggests that the neuroprotective properties of certain MAO-B inhibitors may be, in part, related to their ability to influence glutamatergic pathways. mdpi.comnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information or published research pertaining to a compound designated as "this compound." As such, it is not possible to provide a detailed article on its preclinical pharmacological profiling and efficacy studies that would be scientifically accurate and adhere to the structured outline requested.

To generate the specific, data-driven content required for each section of the proposed article, including in vitro and in vivo studies, neuroprotection assays, and effects in disease models, it is necessary to have access to peer-reviewed research that has explicitly investigated this compound. Without such foundational data, any attempt to create the article would result in speculation or the presentation of generalized information about the broader class of MAO-B inhibitors, which would not be an accurate representation of the specific compound "this compound" as instructed.

Based on a comprehensive search of publicly available scientific literature, there is no information on a chemical compound specifically designated as “this compound”. Consequently, it is not possible to generate an article focusing solely on this compound as per the provided outline and instructions.

The performed searches yielded results for various monoamine oxidase B (MAO-B) inhibitors and preclinical research related to this class of compounds in general. However, no data were found for a substance with the specific identifier “this compound”. Therefore, the requested detailed analysis of its preclinical pharmacological profiling, efficacy studies, and pharmacokinetic characterization cannot be provided.

Preclinical Pharmacological Profiling and Efficacy Studies of Ca/mao B in 1 in Disease Models

Pharmacokinetic Characterization in Preclinical Species (excluding human data)

Evaluation of Metabolic Stability in Preclinical Biological Matrices

A comprehensive search of scientific literature and publicly available data was conducted to obtain information regarding the metabolic stability of the chemical compound CA/Mao-B-IN-1 in preclinical biological matrices. Despite extensive searches, no specific data on the half-life (t1/2), intrinsic clearance (CLint), or the percentage of this compound remaining over time in matrices such as liver microsomes, S9 fractions, or plasma from preclinical species could be located.

The evaluation of metabolic stability is a critical step in the preclinical pharmacological profiling of a drug candidate. medchemexpress.com These in vitro assays utilize biological samples, including liver microsomes, S9 fractions, and hepatocytes from various species (e.g., mouse, rat, dog, monkey, and human), to predict how a compound will be metabolized in a living organism. medchemexpress.com Key parameters determined from these studies, such as metabolic half-life and intrinsic clearance, are essential for forecasting in vivo pharmacokinetic properties like bioavailability and in vivo half-life.

Typically, these assessments involve incubating the test compound with the biological matrix and monitoring its degradation over a specific period. medchemexpress.com The rate of metabolism provides crucial insights into the compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450 enzymes found in liver preparations.

While general methodologies for assessing the metabolic stability of monoamine oxidase B (MAO-B) inhibitors are established, specific research findings and data tables for this compound are not available in the public domain based on the conducted searches. Therefore, a detailed analysis and presentation of its metabolic stability profile cannot be provided at this time.

Advanced Research Applications and Future Directions for Ca/mao B in 1

Investigation of CA/Mao-B-IN-1 in Novel Preclinical Disease Models

The primary therapeutic rationale for developing dual CA and MAO-B inhibitors lies in their potential to combat neurodegenerative disorders, particularly Alzheimer's disease. nih.gov MAO-B is implicated in the production of reactive oxygen species (ROS) and the formation of amyloid plaques, while certain brain carbonic anhydrases are also involved in pathological processes. nih.gov

Recent groundbreaking research has explored the efficacy of novel dual inhibitors, structurally related to this compound, in a preclinical model of Alzheimer's disease. nih.gov In a key study, these compounds were evaluated in an SH-SY5Y human neuroblastoma cell model exposed to toxic amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.govnih.gov The findings from this research are highly encouraging, demonstrating that the most effective multi-target compounds were able to completely prevent Aβ-related toxicity, reverse the formation of ROS, and restore mitochondrial functionality. nih.gov Notably, the efficacy of these dual-target drugs surpassed that of single-target agents, highlighting the potential of this integrated approach. nih.gov

While the current focus has been on Alzheimer's disease, the demonstrated neuroprotective effects of dual CA and MAO-B inhibitors suggest a broader therapeutic potential in other neurological disorders characterized by oxidative stress and mitochondrial dysfunction. Further preclinical investigations in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis are warranted to explore the full therapeutic scope of compounds like this compound.

The role of MAO-B in cancer is also an emerging area of research, suggesting a potential, though less explored, avenue for this compound. acs.org However, dedicated preclinical studies of this specific dual inhibitor in cancer models are yet to be reported.

Exploration of Synergistic Effects with Other Preclinical Therapeutic Agents

The development of multi-target-directed ligands like this compound represents an inherent synergistic strategy, as it combines the therapeutic benefits of inhibiting two distinct enzymes within a single molecule. nih.gov This approach can offer advantages over polypharmacy, potentially leading to improved efficacy and better management of disease progression. nih.gov

Looking forward, a significant area of future research will be to investigate the synergistic effects of this compound with other established or experimental therapeutic agents for neurodegenerative diseases. For instance, combining this dual inhibitor with anti-amyloid or anti-tau therapies in Alzheimer's models could yield additive or synergistic neuroprotective effects. Similarly, in the context of Parkinson's disease research, exploring combinations with levodopa or dopamine (B1211576) agonists could be a fruitful avenue. The goal of such combination studies would be to target multiple pathological pathways simultaneously, potentially leading to more robust and durable therapeutic outcomes.

Development of Advanced Delivery Systems for Optimized Brain Permeation

A critical challenge in the development of drugs for central nervous system disorders is ensuring adequate penetration of the blood-brain barrier (BBB). While the physicochemical properties of some dual CA and MAO-B inhibitors are predicted to be favorable for BBB passage, the development of advanced delivery systems could further optimize their brain permeation and therapeutic efficacy. mdpi.com

Future research could focus on formulating this compound into nanoparticles, liposomes, or other nanocarriers designed to actively or passively cross the BBB. Such delivery systems could not only enhance brain uptake but also allow for controlled release of the drug, maintaining therapeutic concentrations over a prolonged period and potentially reducing peripheral side effects. Furthermore, targeting these delivery systems to specific brain regions or cell types affected by neurodegeneration could represent a highly sophisticated and effective therapeutic strategy.

Uncovering Additional Molecular Targets and Biological Pathways Mediated by this compound

Comprehensive preclinical studies, including proteomic and metabolomic analyses, could be employed to identify off-target interactions and downstream signaling cascades affected by this compound. Uncovering these additional mechanisms of action could provide a more complete understanding of its pharmacological profile and may reveal novel therapeutic applications. For instance, identifying interactions with pathways involved in inflammation, apoptosis, or neurogenesis could further solidify its potential as a multifaceted neuroprotective agent.

Inhibitory Profile of this compound (Compound 78)

| Target Enzyme | IC50/K_I |

|---|---|

| MAO-B | 7.0 nM (IC50) |

| hCA VB | 8.8 nM (IC50) |

| hCA VA | 9.6 nM (IC50) |

| hCA II | 41.1 nM (IC50) |

| hCA XII | 196 nM (IC50) |

Methodological Advancements in MAO-B Inhibitor Research

The development of dual-target inhibitors like this compound is itself a methodological advancement in the field of MAO-B inhibitor research. The "linking strategy," where two distinct pharmacophores known for their inhibitory activity against MAO-B and CAs are connected by a linker, is a key design principle. nih.gov

Computational modeling and molecular docking studies play a crucial role in the rational design and optimization of these dual inhibitors. nih.govmdpi.com These in silico methods allow for the prediction of binding modes and the elucidation of structure-activity relationships, guiding the synthesis of more potent and selective compounds. nih.govmdpi.com As our understanding of the structural biology of MAO-B and carbonic anhydrases deepens, these computational tools will become even more powerful in designing the next generation of multi-target ligands.

Furthermore, the use of sophisticated in vitro models, such as the Aβ-challenged SH-SY5Y cell line, provides a robust platform for the preclinical evaluation of these compounds and their ability to counteract specific pathological insults relevant to neurodegenerative diseases. nih.gov

Addressing Unexplored Questions and Research Gaps in the Field of MAO-B Inhibitor Science

Despite the promising advancements in the development of dual CA and MAO-B inhibitors, several research gaps and unexplored questions remain. A primary challenge is to maintain selectivity for the target enzyme isoforms to minimize off-target effects. nih.gov Further research is needed to fine-tune the chemical structures of these dual inhibitors to achieve optimal selectivity profiles.

The long-term efficacy and safety of these compounds in chronic in vivo models of neurodegeneration also need to be established. While in vitro studies have demonstrated significant neuroprotective effects, translating these findings into animal models and eventually to human clinical trials is a critical next step. Additionally, the pharmacokinetic and pharmacodynamic properties of these dual inhibitors in living organisms need to be thoroughly characterized to determine their therapeutic window and dosing regimens.

Q & A

Q. What are the primary enzymatic targets of CA/Mao-B-IN-1, and how are their inhibitory activities quantified?

Q. What experimental parameters should be standardized when assessing this compound’s inhibitory potency in vitro?

Key parameters include:

- Enzyme concentration (e.g., 0.1–1.0 µg/mL for CA).

- Substrate kinetics (e.g., 4-nitrophenyl acetate for CA).

- Buffer conditions (pH 7.4 for physiological relevance).

- Temperature control (37°C for mammalian enzymes).

- Use of positive controls (e.g., acetazolamide for CA). Replicates (minimum n=3) and statistical validation (e.g., Student’s t-test) are critical for reliability .

How should researchers formulate a hypothesis-driven research question for studying this compound’s mechanism of action?

Apply the PICO framework :

- P opulation: Target enzymes (CA/MAO-B).

- I ntervention: this compound treatment.

- C omparison: Baseline enzyme activity or known inhibitors.

- O utcome: Inhibition efficacy (IC50). Example: "Does this compound exhibit non-competitive inhibition of MAO-B compared to selegiline under physiological pH conditions?" .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Perform iterative analysis : Compare bioavailability, blood-brain barrier penetration, and metabolite profiling.

- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies.

- Cross-validate with secondary data (e.g., published ADME studies) and apply sensitivity analysis to identify confounding variables .

Q. What statistical methods are recommended for analyzing high-throughput screening data of this compound derivatives?

- False Discovery Rate (FDR) control : Use the Benjamini-Hochberg procedure to adjust p-values and limit Type I errors in multi-hypothesis testing (e.g., screening 1,000+ compounds) .

- LASSO regression : Identify critical molecular descriptors (e.g., logP, polar surface area) influencing dual inhibitory activity. LASSO’s sparsity property simplifies model interpretability .

Q. How can researchers optimize assay conditions to minimize off-target effects in this compound studies?

Q. What methodologies ensure reproducibility when documenting this compound synthesis and characterization?

Follow Beilstein Journal of Organic Chemistry guidelines :

- Provide detailed synthesis protocols (solvents, catalysts, reaction times).

- Include NMR, HPLC, and mass spectrometry data for purity (>95%).

- Deposit raw data in supplementary materials with step-by-step workflows .

Q. How should researchers design a study to investigate this compound’s neuroprotective effects in disease models?

- Experimental Design :

- In vitro : Measure ROS reduction in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress.

- In vivo : Use transgenic mouse models (e.g., MPTP-induced Parkinsonism) with this compound treatment.

Methodological Best Practices

- Data Validation : Use Bland-Altman plots to assess agreement between technical replicates .

- Literature Integration : Compare IC50 values with published inhibitors (e.g., acetazolamide for CA) and justify deviations .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.